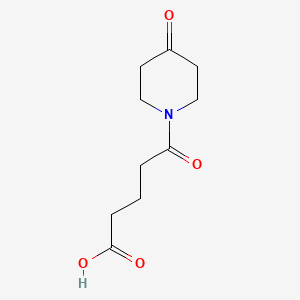

5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.Molecular Structure Analysis

The crystal structure of a similar compound, 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl), has been studied . The structure is triclinic with a = 8.3683 (3) Å, b = 9.1873 (3) Å, c = 11.3782 (4) Å, α = 96.553 (1)°, β = 108.368 (1)°, γ = 92.429 (1)°, V = 821.94 (5) Å3, Z = 2, Rgt (F) = 0.0450, wRref (F2) = 0.1175, T = 170 K .Chemical Reactions Analysis

The compound has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol.Applications De Recherche Scientifique

Synthesis and Structure

- Synthesis, Structure, and FTIR Spectroelectrochemistry : This study discusses the synthesis of W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid, which are thermally stable and exhibit sharp, intense absorption bands, useful in IR-detectable metal-carbonyl tracers for amino functions (Kowalski et al., 2009).

Condensation Reactions

- NaOH Catalyzed Condensation Reactions : This paper investigates condensation reactions involving levulinic acid (a derivative of 5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid), specifically between 5-hydroxymethylfurfural and levulinic acid, highlighting its applications in biomass conversion (Amarasekara et al., 2015).

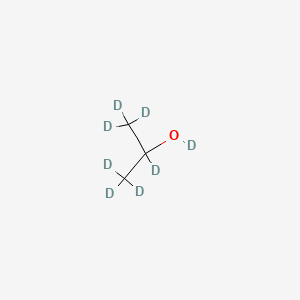

Isotopomer Preparation

- Preparation of Isotopomers : This research outlines a method for preparing isotopomers of 5-amino-4-oxopentanoic acid, a precursor in biosynthesis of biologically active porphyrins, which could apply to levulinic acid isotopomers (Shrestha‐Dawadi & Lugtenburg, 2003).

Crystal Structure Analysis

- Synthesis and Crystal Structure : This study provides insights into the crystal structure of a derivative of 5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid, enhancing understanding of its physical and chemical properties (Wen, 2005).

Targeting Matrix Metalloproteinase-2

- Inhibiting MMP-2 in Chronic Myeloid Leukemia : Research demonstrates that a pentanoic acid derivative, similar in structure to 5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid, can inhibit matrix metalloproteinase-2 and induce apoptosis in a leukemia cell line, indicating potential therapeutic applications (Mukherjee et al., 2017).

Biomedical Research

- 5-Lipoxygenase Product 5-Oxo-ETE : An important study in the field of biochemistry and biology, this research explores the role of 5-Oxo-ETE, a metabolite of arachidonic acid, in cellular signaling and inflammatory responses, which is relevant to understanding the biological activities of similar compounds like 5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid (Powell & Rokach, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that isoindole derivatives, a class of compounds to which this molecule belongs, exhibit significant biological activity .

Mode of Action

It’s known that isoindole derivatives can interact with various biological targets, leading to changes in cellular processes .

Result of Action

Isoindole derivatives have been noted for their significant biological activity .

Propriétés

IUPAC Name |

5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c12-8-4-6-11(7-5-8)9(13)2-1-3-10(14)15/h1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPYFNZTQRPFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375175 | |

| Record name | N-(4-Piperidone)glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid | |

CAS RN |

675602-62-7 | |

| Record name | δ,4-Dioxo-1-piperidinepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Piperidone)glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)